molecular formula C15H14Cl2N2S B5792070 N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea

N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea

Cat. No. B5792070
M. Wt: 325.3 g/mol
InChI Key: DXFMWFNJBYEBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea, also known as CMCTU, is a thiourea derivative that has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, and its mechanism of action is currently being investigated.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea is not fully understood. However, it is thought to induce cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to the activation of the p53 pathway and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to have low toxicity in normal cells, with minimal effects on cell viability and morphology. However, it has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit angiogenesis, which could prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea is its low toxicity in normal cells, which makes it a promising candidate for further preclinical studies. However, its mechanism of action is not fully understood, which could limit its potential as a therapeutic agent. Additionally, its synthesis method is relatively complex, which could make it difficult to produce on a large scale.

Future Directions

There are several potential future directions for research on N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea. One area of focus could be on optimizing its synthesis method to make it more efficient and cost-effective. Another area of focus could be on investigating its potential as a radiosensitizer in combination with radiation therapy. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for therapeutic intervention.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea can be synthesized by reacting 4-chlorobenzylamine with 4-chloro-2-methylphenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(4-chloro-2-methylphenyl)thiourea has been studied for its potential as an anticancer agent. It has shown promising results in vitro and in vivo studies, particularly against breast, lung, and prostate cancer cells. It has also been investigated for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c1-10-8-13(17)6-7-14(10)19-15(20)18-9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMWFNJBYEBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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